6-Acetamido-1-acetyl-1H-indazol-3-yl acetate
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Overview
Description
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is a chemical compound belonging to the indazole family. . This compound, in particular, is characterized by its unique structural features, which include an acetamido group, an acetyl group, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a Cu(OAc)2-catalyzed reaction involving the formation of N-N bonds.
Introduction of Functional Groups: The acetamido and acetyl groups are introduced through subsequent reactions involving acylation and acetylation reactions.
Esterification: The final step involves the esterification of the indazole derivative to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing byproducts. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar core structure but lacking the acetamido and acetyl groups.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetamido and acetyl groups enhances its potential for various applications, distinguishing it from other indazole derivatives .
Biological Activity
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features an indazole core, which is known for its diverse pharmacological properties. The presence of acetyl and acetamido functional groups enhances its solubility and reactivity, making it a promising candidate for drug development.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of indazole compounds exhibit significant antimicrobial properties. A study evaluating various indazole derivatives demonstrated that modifications to the indazole structure could enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Indazole derivatives have also been studied for their anticancer potential. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antimicrobial agent .
- Anticancer Activity :
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting key enzymes involved in bacterial cell wall synthesis.
- Inducing apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Properties
CAS No. |
62807-49-2 |
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Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(6-acetamido-1-acetylindazol-3-yl) acetate |
InChI |
InChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)16(8(2)18)15-13(11)20-9(3)19/h4-6H,1-3H3,(H,14,17) |
InChI Key |
RHGXDSCFIFXZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C(=O)C)OC(=O)C |
Origin of Product |
United States |
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